

An In-Depth Technical Guide to 3-Chloro-4-(isopentyloxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(isopentyloxy)aniline

Cat. No.: B3143311

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of **3-Chloro-4-(isopentyloxy)aniline**. It includes a summary of its key characteristics, a detailed, plausible experimental protocol for its synthesis, and a discussion of its potential role in drug discovery as a chemical intermediate. Due to the limited availability of direct experimental data, information from closely related analogs is presented to provide a comparative context for researchers. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

Chemical and Physical Properties

3-Chloro-4-(isopentyloxy)aniline, with the CAS number 5211-06-3, is a substituted aniline that serves as a potential building block in organic synthesis.^[1] While extensive experimental data for this specific compound is not readily available in public literature, predicted properties provide valuable insights into its characteristics. The molecular formula is C₁₁H₁₆ClNO, and it has a molecular weight of approximately 213.71 g/mol.^[2]

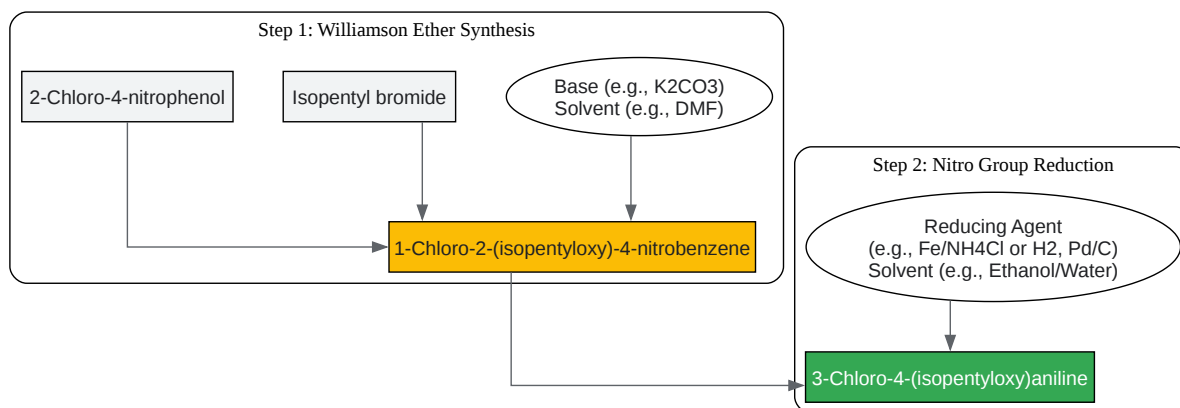
Below is a table summarizing the key quantitative data for **3-Chloro-4-(isopentyloxy)aniline**.

| Property | Value | Source |
|-------------------------|--------------------------------|-----------------------------|
| CAS Number | 5211-06-3 | ChemicalBook[1] |
| Molecular Formula | C11H16ClNO | Santa Cruz Biotechnology[2] |
| Molecular Weight | 213.71 g/mol | Santa Cruz Biotechnology[2] |
| Predicted Boiling Point | 321.9 ± 22.0 °C | ChemicalBook |
| Predicted Density | 1.101 ± 0.06 g/cm ³ | ChemicalBook |
| Predicted pKa | 4.17 ± 0.10 | ChemicalBook |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for **3-Chloro-4-(isopentyloxy)aniline** is not widely published. However, a plausible and efficient two-step synthetic route can be designed based on standard organic chemistry transformations and protocols for analogous compounds, such as the synthesis of 3-chloro-4-(4'-chlorophenoxy)aminobenzene and 3-chloro-4-(3-fluorobenzoyloxy)aniline.[3] The proposed synthesis involves an initial Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway:



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Caption: Proposed two-step synthesis of **3-Chloro-4-(isopentyloxy)aniline**.

Detailed Experimental Protocol:

Step 1: Synthesis of 1-Chloro-2-(isopentyloxy)-4-nitrobenzene

- Reagents and Materials:
 - 2-Chloro-4-nitrophenol
 - Isopentyl bromide (1-bromo-3-methylbutane)
 - Potassium carbonate (K_2CO_3), anhydrous
 - N,N-Dimethylformamide (DMF)
 - Deionized water

- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, heating mantle, condenser, separatory funnel, rotary evaporator.
- Procedure:
 1. To a round-bottom flask equipped with a magnetic stirrer and condenser, add 2-chloro-4-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in DMF.
 2. Stir the mixture at room temperature for 15 minutes.
 3. Add isopentyl bromide (1.2 eq) to the mixture.
 4. Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 5. After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.
 6. Extract the aqueous mixture with ethyl acetate (3 x volumes).
 7. Combine the organic layers and wash with deionized water, followed by a brine solution.
 8. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-chloro-2-(isopentyloxy)-4-nitrobenzene.
 9. Purify the crude product by flash column chromatography if necessary.

Step 2: Synthesis of **3-Chloro-4-(isopentyloxy)aniline**

- Reagents and Materials:
 - 1-Chloro-2-(isopentyloxy)-4-nitrobenzene

- Iron powder (Fe)
- Ammonium chloride (NH₄Cl)
- Ethanol
- Deionized water
- Sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)
- Procedure:
 1. In a round-bottom flask, dissolve the 1-chloro-2-(isopentyloxy)-4-nitrobenzene (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
 2. Add iron powder (3.0-5.0 eq) and ammonium chloride (1.0 eq) to the solution.
 3. Heat the mixture to reflux (approximately 80-90°C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
 4. Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
 5. Concentrate the filtrate using a rotary evaporator to remove the ethanol.
 6. Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x volumes).
 7. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 8. Filter and concentrate the organic layer under reduced pressure to yield the crude **3-Chloro-4-(isopentyloxy)aniline**.
 9. The product can be further purified by column chromatography or recrystallization.

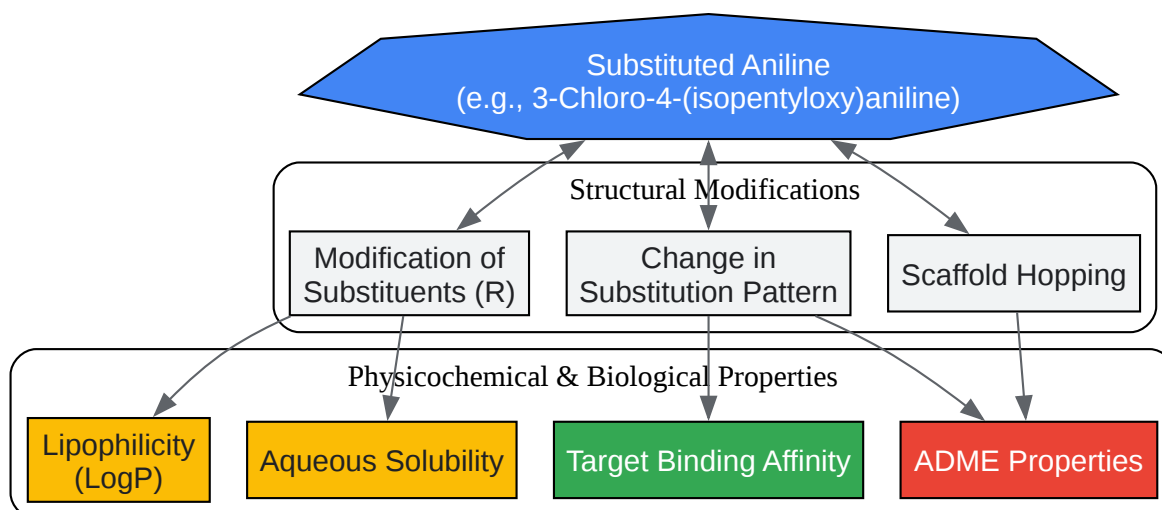
Spectral Data

Specific NMR, IR, and mass spectrometry data for **3-Chloro-4-(isopentyloxy)aniline** are not readily available in the public domain. However, data from structurally similar compounds can be used for comparative purposes. For instance, the IR spectra of related chloro-substituted anilines typically show characteristic N-H stretching bands in the region of 3300-3500 cm^{-1} and C-Cl stretching in the fingerprint region.[4][5][6] The mass spectrum of the closely related 3-Chloro-4-methoxyaniline shows a top peak at m/z 142.[7]

Role in Drug Discovery and Development

Substituted anilines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. They are key components in molecules targeting various biological pathways, including kinase inhibitors for cancer therapy and agents with antimicrobial properties.[8][9][10][11] The specific substitutions on the aniline ring play a critical role in determining the molecule's biological activity, a concept known as the Structure-Activity Relationship (SAR).

The chloro and isopentyloxy groups on **3-Chloro-4-(isopentyloxy)aniline** provide specific steric and electronic properties that can be exploited in drug design. The chlorine atom can form halogen bonds and influence the molecule's pKa, while the isopentyloxy group increases lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets of target proteins.



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Caption: Conceptual overview of Structure-Activity Relationships for substituted anilines.

Safety and Handling

Specific safety data for **3-Chloro-4-(isopentyloxy)aniline** is limited. However, based on its structural similarity to other chloroanilines, it should be handled with care. Chloroanilines are generally considered hazardous. They can be toxic if inhaled, ingested, or absorbed through the skin. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, immediate medical attention should be sought. Waste should be disposed of as hazardous chemical waste in accordance with local regulations.

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